An In-depth Technical Guide to 2-Methyl-3-morpholinobenzoic Acid
An In-depth Technical Guide to 2-Methyl-3-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-3-morpholinobenzoic Acid, a compound of interest in medicinal chemistry and drug discovery. The document elucidates its chemical identity, potential synthetic pathways, proposed analytical methodologies for characterization and quantification, and explores its prospective applications in the pharmaceutical sciences. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and evaluation of novel small molecules incorporating the morpholine scaffold.
Introduction: The Significance of the Morpholine Moiety in Drug Design
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, modulate lipophilicity, and introduce favorable metabolic properties.[2] The morpholine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[3][4] Furthermore, the chair-like conformation of the morpholine ring can provide a rigid framework for the precise orientation of other functional groups.[5] The strategic placement of a morpholine group on a benzoic acid scaffold, as seen in 2-Methyl-3-morpholinobenzoic Acid, presents an intriguing template for the development of novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][6][7]
Chemical Identity and Physicochemical Properties
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IUPAC Name: 2-Methyl-3-(morpholin-4-yl)benzoic acid
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CAS Number: 886501-40-2
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Molecular Formula: C₁₂H₁₅NO₃
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Molecular Weight: 221.26 g/mol
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Method |
| pKa (acidic) | ~4-5 | The carboxylic acid moiety is the primary acidic functional group. |
| pKa (basic) | ~5 | The morpholine nitrogen is weakly basic.[8] |
| LogP | ~1.5-2.5 | Calculated based on structural fragments. The morpholine group generally decreases lipophilicity compared to an alkylamino substituent. |
| Aqueous Solubility | Moderate | The presence of both a polar carboxylic acid and a morpholine ring is expected to confer moderate aqueous solubility. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | |
| Hydrogen Bond Acceptors | 4 (2 from carboxylic acid, 2 from morpholine) |
Proposed Synthetic Pathways
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][11] This method is highly versatile and tolerates a wide range of functional groups, making it a suitable choice for the synthesis of the target compound.[12]
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Proposed Buchwald-Hartwig amination workflow.
Experimental Protocol:
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Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-methylbenzoic acid (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand like XPhos (0.02-0.10 eq).
-
Addition of Reagents: Add morpholine (1.2-1.5 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).
-
Solvent and Reaction: Add a dry, aprotic solvent like toluene and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route 2: Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is a viable alternative, particularly if the starting material is activated with a suitable leaving group and electron-withdrawing groups.[13][14][15]
Workflow Diagram: Nucleophilic Aromatic Substitution
Caption: Proposed SₙAr workflow.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 3-fluoro-2-methylbenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add an excess of morpholine (2.0-3.0 eq) and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
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Reaction: Heat the mixture to 100-150 °C and monitor the reaction by TLC or LC-MS.
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Work-up: After completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Analytical Characterization and Quality Control
Robust analytical methods are crucial for confirming the identity and purity of the synthesized 2-Methyl-3-morpholinobenzoic Acid.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the morpholine ring.[16][17][18] The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The methyl protons should present as a singlet around δ 2.0-2.5 ppm. The morpholine protons will typically be observed as two multiplets in the range of δ 3.0-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.[17] Key signals will include the carbonyl carbon of the carboxylic acid (δ ~165-175 ppm), the aromatic carbons (δ ~110-150 ppm), the methyl carbon (δ ~15-25 ppm), and the two distinct carbons of the morpholine ring (δ ~45-55 ppm and ~65-75 ppm).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show the protonated molecular ion [M+H]⁺.[8][19] Fragmentation patterns may involve the loss of the morpholine ring or the carboxylic acid group.[19][20]
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-N and C-O stretches associated with the morpholine ring.[16]
Chromatographic Purity Assessment
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for assessing the purity of aromatic acids.[21][22]
Table 2: Proposed HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small organic molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape for acidic analytes and sufficient eluotropic strength. |
| Gradient | A suitable gradient from high aqueous to high organic | To ensure elution of the analyte and any potential impurities with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm or determined by UV scan | Aromatic compounds typically have strong absorbance at 254 nm. |
| Injection Volume | 10 µL | Standard injection volume. |
Potential Applications in Drug Discovery and Development
The unique structural features of 2-Methyl-3-morpholinobenzoic Acid suggest its potential as a valuable building block in the design of novel therapeutic agents.
Scaffold for Bioactive Molecules
The morpholine-substituted benzoic acid core can serve as a versatile scaffold for the synthesis of libraries of compounds for high-throughput screening. The carboxylic acid functionality can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR).[1][4]
Kinase Inhibitors
The morpholine moiety is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and can improve pharmacokinetic properties.[2] The 2-methyl-3-morpholinobenzoic acid scaffold could be elaborated to target various kinases implicated in cancer and inflammatory diseases.
CNS-Active Agents
The physicochemical properties of morpholine, including its ability to modulate lipophilicity and its reduced basicity, make it an attractive component for CNS drug candidates, as it can potentially improve blood-brain barrier penetration.[5]
Logical Relationship Diagram: From Scaffold to Drug Candidate
Caption: Drug discovery workflow utilizing the title compound.
Conclusion
2-Methyl-3-morpholinobenzoic Acid represents a promising chemical entity for researchers in the field of drug discovery. This guide has outlined its fundamental chemical properties, proposed robust synthetic and analytical methodologies, and discussed its potential applications. The strategic combination of a benzoic acid, a methyl group, and a morpholine ring provides a rich platform for the generation of novel, biologically active molecules. Further investigation into the synthesis and pharmacological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
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